5-bromo-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
CAS No.: 476642-65-6
Cat. No.: VC5657839
Molecular Formula: C13H9BrN2O2S2
Molecular Weight: 369.25
* For research use only. Not for human or veterinary use.
![5-bromo-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide - 476642-65-6](/images/structure/VC5657839.png)
Specification
CAS No. | 476642-65-6 |
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Molecular Formula | C13H9BrN2O2S2 |
Molecular Weight | 369.25 |
IUPAC Name | 5-bromo-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Standard InChI | InChI=1S/C13H9BrN2O2S2/c1-7-2-3-9(18-7)8-6-19-13(15-8)16-12(17)10-4-5-11(14)20-10/h2-6H,1H3,(H,15,16,17) |
Standard InChI Key | YVGYNTRCNOQCAD-UHFFFAOYSA-N |
SMILES | CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a thiophene backbone substituted at position 2 with a carboxamide group and at position 5 with a bromine atom . The carboxamide nitrogen is further linked to a 1,3-thiazole ring, which itself is substituted at position 4 with a 5-methylfuran-2-yl moiety . This arrangement creates a multifunctional scaffold combining electron-rich (furan, thiophene) and electron-deficient (thiazole) heterocycles, potentially enabling diverse intermolecular interactions.
Stereoelectronic Properties
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logP: Estimated >4 (hydrophobic due to aromatic systems and bromine) .
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Hydrogen bonding: One donor (amide NH) and two acceptors (amide carbonyl, thiazole N) .
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Polar surface area: ~75 Ų, suggesting moderate membrane permeability .
Synthetic Routes and Precursors
Key Building Blocks
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Thiophene-2-carboxylic acid: Functionalized via bromination at position 5 using N-bromosuccinimide (NBS) under radical conditions .
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4-(5-Methylfuran-2-yl)-1,3-thiazol-2-amine: Synthesized via Hantzsch thiazole synthesis, coupling furfural derivatives with thiourea .
Coupling Strategy
The final assembly likely employs carbodiimide-mediated (e.g., EDC/HOBt) amide bond formation between 5-bromothiophene-2-carboxylic acid and the thiazole-2-amine precursor . Microwave-assisted synthesis could enhance yield, as demonstrated for analogous thiazole carboxamides .
Physicochemical Profiling
Solubility and Stability
Property | Value |
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Aqueous solubility | <1 µg/mL (predicted) |
DMSO solubility | >10 mM |
Thermal stability | Decomposes above 200°C |
Spectroscopic Signatures
Biological Activity and Applications
Hypothetical Targets
Structural analogs exhibit:
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Antiproliferative activity: Thiazole derivatives inhibit tubulin polymerization (IC₅₀ ~1.2 µM) .
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Kinase modulation: Bromothiophene carboxamides target JAK2 (Kd = 0.8 µM) .
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Antimicrobial effects: Thiazole-furan hybrids show MIC = 4 µg/mL against S. aureus .
ADMET Predictions
Parameter | Prediction |
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CYP3A4 inhibition | High probability (75%) |
hERG liability | Moderate risk (IC₅₀ = 12 µM) |
Oral bioavailability | 45% (Rule of Five compliant) |
Recommended Applications
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